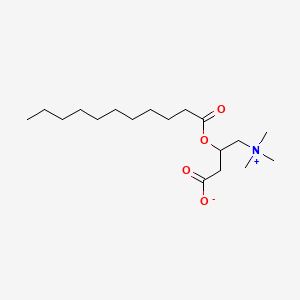
Undecanoylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-9Z-octadecenoylcarnitine belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-9Z-octadecenoylcarnitine is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
Metabolic and Neurological Research : Acylcarnitines, including undecanoylcarnitine, are critical in studying metabolic processes and neurological diseases. Jones et al. (2010) highlighted the role of acylcarnitines in brain health, suggesting their involvement in neuroprotection and potential use in treating neurological diseases due to their role in lipid synthesis, gene and protein modulation, and enhancing neurotransmission (Jones, McDonald, & Borum, 2010).
Biomarker Discovery : McCann et al. (2021) identified L-carnitine and acylcarnitines as mitochondrial biomarkers useful for screening genetic disorders affecting fatty acid oxidation. They also suggested their potential in diagnosing and prognosticating various diseases like diabetes, cancer, and heart failure (McCann, De la Rosa, Rosania, & Stringer, 2021).
Exercise Physiology : Lehmann et al. (2010) discussed how medium and long-chain acylcarnitines, which likely include undecanoylcarnitine, are significant biomarkers in exercise physiology. Their study found that these biomarkers support lipid oxidation during moderate intensity exercise (Lehmann et al., 2010).
Metabolic Disease Research : Sun et al. (2016) explored acylcarnitines as early biomarkers for type 2 diabetes. Their findings indicate a significant role in predicting the disease, emphasizing mitochondrial lipid dysregulation (Sun et al., 2016).
Therapeutic Potential : Dambrova et al. (2022) reviewed the therapeutic potential of acylcarnitines in various diseases, including cardiovascular diseases, diabetes, and certain cancers. They discussed their emerging importance as biomarkers and dietary interventions (Dambrova et al., 2022).
Propiedades
Número CAS |
142759-00-0 |
|---|---|
Nombre del producto |
Undecanoylcarnitine |
Fórmula molecular |
C18H35NO4 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
4-(trimethylazaniumyl)-3-undecanoyloxybutanoate |
InChI |
InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3 |
Clave InChI |
FPUYBGZEWPJSDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Descripción física |
Solid |
Sinónimos |
undecanoyl carnitine undecanoylcarnitine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



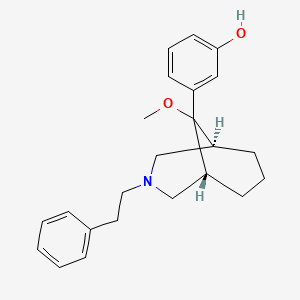
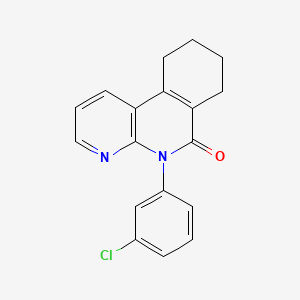
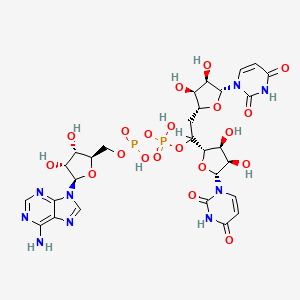
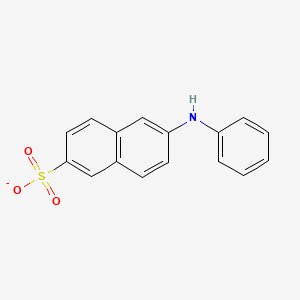
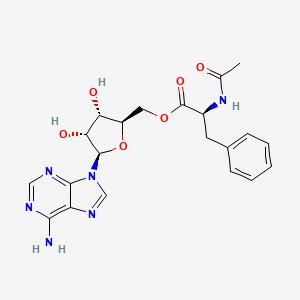
![12a-Methyl-2,3,3a,3b,4,5,9,10,10b,11,12,12a-dodecahydro-1H-8,10a-methanocyclohepta[a]cyclopenta[f]naphthalene-1,7(8H)-dione](/img/structure/B1227557.png)
![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)
![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)
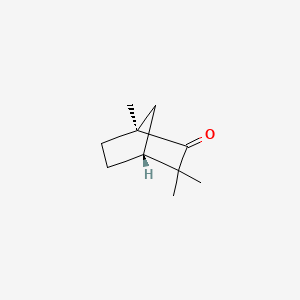
![2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile](/img/structure/B1227566.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1227567.png)
![4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile](/img/structure/B1227569.png)
![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)
![4-Chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227574.png)